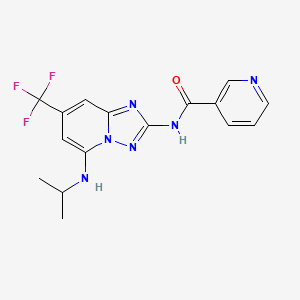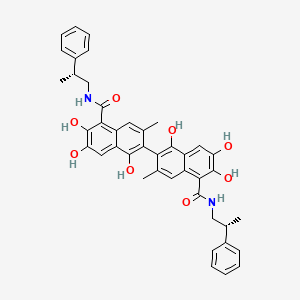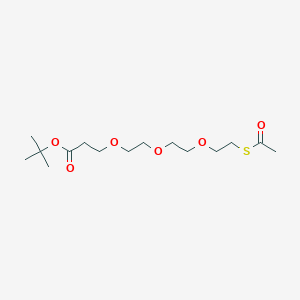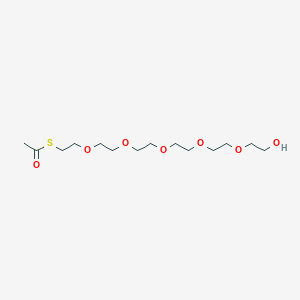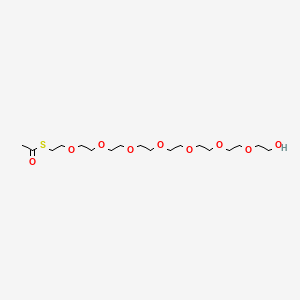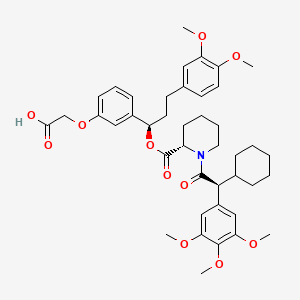![molecular formula C24H26F2N6O B610720 3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Als positiver allosterischer Modulator wird B 973B in Studien verwendet, die sich mit ligandengesteuerten Ionenkanälen und der Rezeptormodulation befassen.
Biologie: Die Fähigkeit der Verbindung, die Acetylcholin-Wirksamkeit zu verbessern, macht sie zu einem wertvollen Werkzeug in der neurobiologischen Forschung, insbesondere bei der Untersuchung von nikotinischen Acetylcholinrezeptoren.
Medizin: B 973B hat sich als Analgetikum gezeigt und in vivo eine Reduktion der Pfotenödeme und des Schmerzverhaltens bewirkt.
Wirkmechanismus
B 973B übt seine Wirkung aus, indem es als ein positiver allosterischer Modulator von α7 nAChRs wirkt. Es erhöht die Wirksamkeit von Acetylcholin, indem es an eine allosterische Stelle am Rezeptor bindet, was die Reaktion des Rezeptors auf Acetylcholin verstärkt. Diese Modulation führt zu erhöhten Peakströmen und einer verlängerten Kanalaktivierung, was zu einer signifikanten Erhöhung des Ladungstransfers führt .
Vorbereitungsmethoden
The synthesis of B 973B involves a five-step process, starting with the preparation of the racemic mixture of B-973. The enantiomeric resolution is then performed to isolate the bioactive enantiomer, (-)-B 973B. The asymmetric synthesis of B 973B is achieved with 99% enantiomeric excess, and X-ray crystallography is used to confirm its absolute “S” stereochemistry .
Analyse Chemischer Reaktionen
B 973B durchläuft verschiedene chemische Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit α7 nAChRs beziehen. Es wirkt als ein positiver allosterischer Modulator, der die Wirksamkeit von Acetylcholin erhöht. Die Verbindung potenziert die durch Acetylcholin induzierten Peakströme im Verhältnis zum maximalen Acetylcholin um das Sechsfache und verlangsamt die Kanaldessensitivierung, was zu einer 6900-fachen Erhöhung des Ladungstransfers führt .
Wirkmechanismus
B 973B exerts its effects by acting as a positive allosteric modulator of α7 nAChRs. It increases the potency of acetylcholine by binding to an allosteric site on the receptor, which enhances the receptor’s response to acetylcholine. This modulation results in increased peak currents and prolonged channel activation, leading to a significant increase in charge transfer .
Vergleich Mit ähnlichen Verbindungen
B 973B wird mit anderen positiven allosterischen Modulatoren von α7 nAChRs verglichen, wie z. B. GAT107. Beide Verbindungen können Mutanten von α7 nAChRs stark aktivieren, die unempfänglich für Standard-orthosterische Agonisten wie Acetylcholin sind. B 973B erzeugt längere Aktivitätsausbrüche und ist im Vergleich zu GAT107 relativ unempfänglich für den nicht kompetitiven Antagonisten Mecamylamin .
Ähnliche Verbindungen umfassen:
GAT107: Ein weiterer positiver allosterischer Modulator von α7 nAChRs mit ähnlichen Eigenschaften, aber unterschiedlichen Aktivierungsprofilen.
Die einzigartigen Eigenschaften von B 973B, wie z. B. seine verlängerte Aktivierung und Unempfindlichkeit gegenüber bestimmten Antagonisten, machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenyl)-N-[(1S)-1-[6-(4-pyridin-2-ylpiperazin-1-yl)pyrazin-2-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZERNSONBUCW-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes B-973B different from typical positive allosteric modulators (PAMs) of α7 nAChRs?
A1: Unlike typical PAMs that require the presence of an orthosteric agonist like acetylcholine for significant channel activation, B-973B acts as an allosteric agonist-positive allosteric modulator (ago-PAM). This means it can directly activate the α7 ion channel by itself, in addition to potentiating the effects of orthosteric agonists. [, ] ,
Q2: How does B-973B's allosteric activation compare to another known ago-PAM, GAT107?
A2: While both B-973B and GAT107 demonstrate allosteric activation of α7 nAChRs, they exhibit distinct activity profiles. Research suggests that B-973B induces more prolonged allosteric activation compared to the relatively transient activation by GAT107. Furthermore, B-973B responses show less sensitivity to the noncompetitive antagonist mecamylamine compared to GAT107. This difference is also observed in single-channel currents, with B-973B generating extended bursts even in the presence of mecamylamine. []
Q3: Does the stereochemistry of B-973 impact its activity?
A3: Yes, the (S)-enantiomer of B-973, designated as B-973B, is the more biologically active form compared to the (R)-enantiomer. This highlights the importance of stereochemistry in the binding and activation of α7 nAChRs by B-973B. []
Q4: What is the impact of B-973B on calcium permeability in α7 nAChRs?
A4: Research indicates that B-973B, along with other PAMs like GAT107, can alter the ion conduction pathway of α7 nAChRs. Specifically, B-973B reduces the calcium permeability of these receptors. This finding is significant as it suggests that the effects of allosterically activated α7 nAChRs on intracellular calcium levels might not be solely due to channel-mediated calcium influx. []
Q5: Are there any studies on the in vivo effects of B-973B?
A5: Yes, preliminary in vivo studies suggest that B-973B may have potential analgesic properties. It was observed to reduce pain behavior and paw edema in the formalin test, and this analgesic effect appears to be mediated through its interaction with α7 nAChRs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene](/img/structure/B610638.png)
